2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring attached to an acetamide group, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of indole with acetic anhydride to form an indole-acetate intermediate. This intermediate is then reacted with pyridine-3-methanamine under suitable conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as crystallization or chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
- 2-(1H-indol-1-yl)-N-(quinolin-3-ylmethyl)acetamide
Uniqueness
2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring can affect the compound’s ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-indol-1-yl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-13-4-3-8-17-10-13)12-19-9-7-14-5-1-2-6-15(14)19/h1-10H,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXEGVRWVCLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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